molecular formula C12H10N2O B091036 (3-Aminophenyl)(pyridin-4-yl)methanone CAS No. 62246-96-2

(3-Aminophenyl)(pyridin-4-yl)methanone

Cat. No.: B091036
CAS No.: 62246-96-2
M. Wt: 198.22 g/mol
InChI Key: LQORVTFJCCREQE-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(pyridin-4-yl)methanone is an organic compound that features both an aminophenyl group and a pyridinyl group connected through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, organometallic reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Aminophenyl)(pyridin-4-yl)methanone is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for further drug development .

Industry: The compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(pyridin-4-yl)methanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and pyridinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: (3-Aminophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

(3-aminophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORVTFJCCREQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488203
Record name (3-Aminophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62246-96-2
Record name (3-Aminophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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